![molecular formula C18H16ClNO3 B14231820 Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate CAS No. 785815-10-3](/img/structure/B14231820.png)
Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a chlorobenzamido group and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate typically involves the reaction of 4-chlorobenzoic acid with aniline to form 4-chlorobenzamide. This intermediate is then reacted with ethyl 3-bromoprop-2-enoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamido derivatives and phenylprop-2-enoate esters. Examples include:
- Ethyl 3-[2-(4-methylbenzamido)phenyl]prop-2-enoate
- Ethyl 3-[2-(4-fluorobenzamido)phenyl]prop-2-enoate
Uniqueness
Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for studying the effects of halogen substitution on chemical and biological properties .
Properties
CAS No. |
785815-10-3 |
|---|---|
Molecular Formula |
C18H16ClNO3 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
ethyl 3-[2-[(4-chlorobenzoyl)amino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H16ClNO3/c1-2-23-17(21)12-9-13-5-3-4-6-16(13)20-18(22)14-7-10-15(19)11-8-14/h3-12H,2H2,1H3,(H,20,22) |
InChI Key |
HJQOFWVTCQCHSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


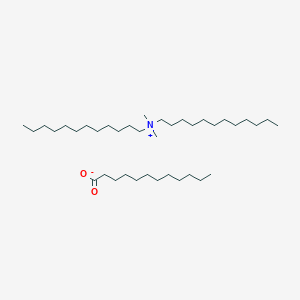
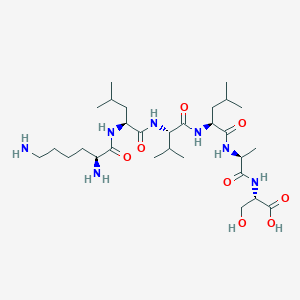
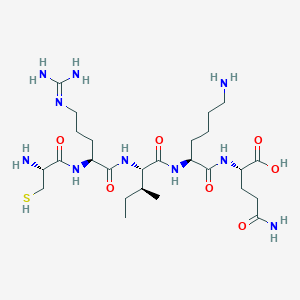
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)

![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
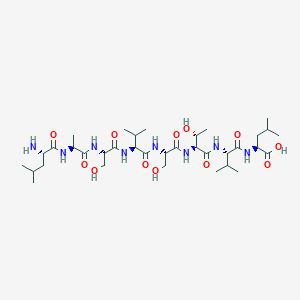
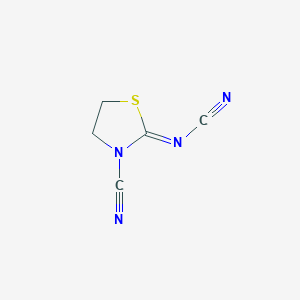

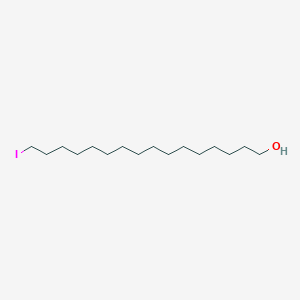
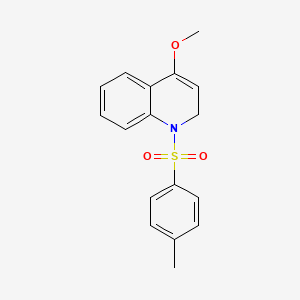
![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)
